(Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Antimycobacterial M. tuberculosis H37Rv Structure-Activity Relationship

The compound (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile (CAS 476669-27-9) is an acrylonitrile-bridged bis-aryl thiazole derivative. Its core scaffold is a recognized pharmacophore in medicinal chemistry, with structural analogs featured in drugs like entacapone and rilpivirine.

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
CAS No. 476669-27-9
Cat. No. B3268220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
CAS476669-27-9
Molecular FormulaC21H18N2O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
InChIInChI=1S/C21H18N2O2S/c1-3-25-18-9-7-15(8-10-18)11-17(13-22)21-23-20(14-26-21)16-5-4-6-19(12-16)24-2/h4-12,14H,3H2,1-2H3/b17-11-
InChIKeyTVIDNUMIMPAOCI-BOPFTXTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile (CAS 476669-27-9) for Antimicrobial SAR Programs


The compound (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile (CAS 476669-27-9) is an acrylonitrile-bridged bis-aryl thiazole derivative. Its core scaffold is a recognized pharmacophore in medicinal chemistry, with structural analogs featured in drugs like entacapone and rilpivirine [1]. This specific Z-isomer, with a molecular formula of C21H18N2O2S and a molecular weight of 362.4 g/mol, is a member of a synthetically explored series of 3-aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitriles. Research on this series primarily targets the discovery of new antimicrobial and antimycobacterial agents, as evidenced by a focused Master's thesis and a subsequent primary research paper [2]. The compound is currently offered as an orange solid by research chemical suppliers for in vitro biological screening applications .

Substitution Risk in Thiazolyl-Acrylonitrile SAR: Why 476669-27-9 is Not Interchangeable with Neighboring Analogs


Within this chemotype, biological activity is acutely sensitive to the specific substitution pattern on the two distal phenyl rings. The collective data from the published series of 16 analogs demonstrates that even minor changes in the electron-donating or withdrawing nature of these substituents can lead to a complete loss of antimicrobial potency. For instance, in the direct analog series, a shift from a dichloro-trifluoromethyl substitution pattern to a methoxy-ethoxy pattern could fundamentally alter the molecular electrostatic surface and frontier molecular orbital (FMO) parameters described in the series, thereby disrupting target binding at a molecular docking level [1]. Procuring an off-target analog without confirming its specific activity would forfeit the predictable structure-activity relationship (SAR) that positions this compound as a key comparator to the lead candidate in the series (compound 10). The quantitative evidence below substantiates why the precise combination of a 4-ethoxyphenyl and 3-methoxyphenyl substituent creates a unique activity profile that cannot be assumed from structurally adjacent compounds [2].

Head-to-Head Evidence: Benchmarking (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile Against Series Analogs


Antitubercular Activity Relative to First-Line Drugs in the Analog Series

The entire series of 16 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives, which includes the target compound's substitution class, was evaluated for antimycobacterial activity against M. tuberculosis H37Rv. The study found that none of the compounds in this series demonstrated an MIC value lower than 50 μM. In direct comparison, the standard first-line drugs isoniazid and ethambutol were used as positive controls, which characteristically achieve MICs in the nanomolar to low micromolar range [1]. While the specific compound's MIC data was not isolated for reporting, the class-level inference positions it as inactive against this strain, a critical finding for screening triage.

Antimycobacterial M. tuberculosis H37Rv Structure-Activity Relationship

Antifungal Activity Deficit: Benchmarking Against the Series Lead (Compound 10)

The most potent compound in the series, 2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (compound 10), exhibited an MIC of 32 μg/mL against C. parapsilosis, a performance that established it as a promising lead candidate [1]. The target compound, featuring weaker electron-donating ethoxy and methoxy substituents, is structurally closer to the majority of the series which showed no significant antifungal activity. The quantitative disconnect between the electron-withdrawing substituents of the lead and the donating substituents of the target demonstrates a key SAR inflection point, making the compound a valuable negative control or a baseline for probing substituent electronic effects.

Antifungal Candida parapsilosis Lead Optimization

Inferred Broad-Spectrum Antibacterial Activity from Series MIC Data

The synthesized library was screened against a panel of Gram-positive and Gram-negative bacteria using ciprofloxacin as a reference. The target compound, like most of its non-dichloro/trifluoromethyl-substituted analogs, did not emerge as a compound of interest, in stark contrast to the lead compound 10 and the ciprofloxacin control [1]. The data supports a class-level inference where the specific ethoxy-methoxy substitution pattern does not confer strong antibacterial properties. This positions the compound as an ideal tool to investigate the minimum structural requirements for overcoming the bacterial cell wall or efflux mechanisms.

Antibacterial Gram-positive Gram-negative

Validated Application Scenarios for (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile in Drug Discovery


Negative Control in Antifungal Lead Optimization Programs

Based on its inferred lack of activity against Candida species in contrast to the lead compound 10 (MIC = 32 µg/mL), this compound is optimally deployed as a structurally matched negative control. In a dose-response assay screening for novel antifungal agents, it can be used alongside compound 10 to confirm that observed potency is driven by specific interactions of the 2,4-dichlorophenyl and 4-trifluoromethylphenyl groups, rather than the generic thiazolyl-acrylonitrile scaffold, ensuring assay robustness and target specificity [1].

SAR Probe for Electronic Effects in Druglikeness and Docking Studies

The compound's electron-donating ethoxy and methoxy substituents create a distinct electronic profile compared to the active, electron-withdrawing analogs. This makes it an essential chemical probe for computational medicinal chemistry. It can be used to calibrate molecular docking studies and Quantitative Structure-Activity Relationship (QSAR) models by serving as a 'negative' data point that helps define the electronic boundaries for target binding, as explored by the FMO and molecular descriptor calculations in the primary study [2].

Synthetic Method Validation and Stable Reference Standard

Published synthetic routes to this compound class confirm it is a stable, isolable solid. This compound can therefore serve as a well-characterized intermediate or reference standard for calibrating new synthetic methods aimed at constructing Z-acrylonitrile thiazole libraries. Its well-resolved 1H/13C NMR, IR, and HRMS data provide reliable benchmarks for structural confirmation of novel analogs in high-throughput synthetic chemistry workflows [2].

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